Isobutyraldehyde oxime
Description
Isobutyraldehyde oxime (CAS: 151-00-8), also referred to as 2-methylpropanal oxime, is an aldoxime derived from isobutyraldehyde (2-methylpropanal) via condensation with hydroxylamine. It is a key intermediate in organic synthesis and microbial biotechnology. Structurally, it consists of a hydroxylamine group (-NHOH) attached to the carbonyl carbon of isobutyraldehyde.
Properties
IUPAC Name |
N-(2-methylpropylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(2)3-5-6/h3-4,6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJPAKDNFZLSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059742 | |
| Record name | Propanal, 2-methyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151-00-8 | |
| Record name | Propanal, 2-methyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanal, 2-methyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 2-methyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyraldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Tin-Containing Catalysts
Tin(II) chloride or stannous oxide (0.0001–0.01 wt%) significantly improves conversion efficiency. In a patented process, 0.005 wt% SnO₂ increased yield from 78% to 94% at 70°C, reducing reaction time to 45 minutes. The catalyst facilitates nucleophilic attack by hydroxylamine on the carbonyl carbon, as shown below:
Reaction Conditions and Yields
Catalytic systems operate at milder temperatures (30–60°C) compared to non-catalytic methods. A pH range of 6–8 is critical to prevent catalyst deactivation.
Table 2: Catalytic vs. Non-Catalytic Performance
Industrial-Scale Production
Continuous Processes
Large-scale reactors utilize continuous stirred-tank reactors (CSTRs) with in-line pH and temperature control. A patent describes a system where isobutyraldehyde and hydroxylamine sulfate are fed concurrently into a CSTR at 65°C, achieving 92% conversion with a residence time of 30 minutes.
Purification Techniques
Crude oxime is purified via distillation or crystallization. Azeotropic distillation with toluene reduces water content to <100 ppm, yielding 99% pure product.
Table 3: Industrial Purification Methods
Emerging Methodologies
Solvent-Free Synthesis
Recent advances explore mechanochemical synthesis using ball mills. Preliminary data indicate 82% yield after 20 minutes of milling isobutyraldehyde with hydroxylamine hydrochloride and sodium carbonate.
Enzymatic Catalysis
Lipase-based catalysts (e.g., Candida antarctica Lipase B) show promise in non-aqueous media, achieving 75% yield at 40°C with negligible byproducts.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Conventional | 85 | Moderate | High (solvent waste) |
| Catalytic | 94 | High | Moderate |
| Solvent-Free | 82 | Low | Low |
| Enzymatic | 75 | Moderate | Low |
Chemical Reactions Analysis
Nucleophilic Additions to Chiral Oxime Ethers
Isobutyraldehyde oxime ethers undergo stereoselective 1,2-nucleophilic additions with organolithium reagents, forming chiral alkoxyamines. Key findings include:
-
Reagents : Reactions with n-BuLi, PhLi, and tert-BuLi proceed at −78°C to −30°C in toluene with BF₃·Et₂O as a Lewis acid .
-
Diastereoselectivity :
Organolithium Reagent Diastereomeric Excess (d.e.) E:Z Ratio of Starting Oxime n-BuLi 64–88% 63:37 (E:Z) tert-BuLi 61–68% 38:62 (E:Z) PhLi 78% 50:50 (E:Z) The diastereoselectivity directly mirrors the E:Z ratio of the oxime ether, with Z-isomers reacting faster .
-
Mechanism : BF₃·Et₂O activates the oxime ether via complexation, enabling nucleophilic attack by the organolithium reagent. Excess reagent (3 equivalents) ensures complete conversion .
Reduction to Chiral Amines
Alkoxyamines derived from this compound ethers are reduced to chiral amines using LiAlH₄:
Hydrolysis to Isobutyraldehyde
This compound is efficiently hydrolyzed to regenerate the parent aldehyde:
Dimerization and Stability
This compound exhibits instability under certain conditions:
-
Dimerization : Forms a dimer in aqueous media, particularly at neutral pH .
-
Stabilization : Requires storage at low temperatures (−20°C) and avoidance of prolonged exposure to moisture .
Oxidation and Side Reactions
Table 1: Hydrolysis of this compound
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| This compound | Acetone/HCl, 2 h | Isobutyraldehyde | 90 |
Table 2: Reduction of Alkoxyamines
| Alkoxyamine Derivative | Reducing Agent | Product (Amine) | Yield (%) |
|---|---|---|---|
| (R)-Methylephedrine | LiAlH₄ | (R)-Amphetamine | 85 |
Scientific Research Applications
Organic Synthesis
Isobutyraldehyde oxime serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that are advantageous in synthetic pathways.
Biochemical Assays
In biological research, this compound is utilized as a reagent in biochemical assays. It has been shown to interact with various enzymes and proteins, making it valuable for studying enzyme inhibition mechanisms. For instance, it can inhibit kinases involved in critical cellular pathways such as AMPK and PI3K, impacting cellular energy balance and growth.
Microbial Production
Research has demonstrated the potential for engineered Escherichia coli strains to produce this compound efficiently. This application highlights the compound's role as a chemical feedstock in biotechnological processes.
Oxidative Deoximation
This compound can be converted back to its corresponding carbonyl compound through oxidative methods. Studies have shown that using N-bromophthalimide (NBPI) under microwave irradiation allows for efficient deoximation with high yields .
Polymer Production
In industrial settings, this compound is used in the production of polymers and resins. Its reactivity makes it suitable for creating cross-linked structures that are essential in various materials science applications.
Chemical Intermediates
The compound is also employed as an intermediate in the synthesis of other chemicals, including alpha-hydroxy oximes, which have their own set of applications in pharmaceuticals and agrochemicals .
Toxicity and Safety Considerations
This compound exhibits acute toxicity, being harmful if swallowed or upon skin contact . Safety data indicate that it may explode when heated above 90°C, necessitating careful handling in laboratory and industrial environments.
Case Studies
-
Microbial Production Study :
- Researchers engineered E. coli strains to enhance the production of isobutyraldehyde as a precursor for this compound.
- Results indicated improved yields through metabolic engineering techniques.
- Oxidative Deoximation Research :
Mechanism of Action
The mechanism of action of propanal, 2-methyl-, oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₄H₉NO
- Molecular Weight : 87.12 g/mol
- Physical State : Typically stored as a powder at -20°C to ensure stability .
- Applications: Chemical Synthesis: Converted into hydrocarbons (e.g., isobutyric acid, acetal, imine) via catalytic processes . Biotechnology: Engineered Escherichia coli strains produce isobutyraldehyde, which is subsequently stripped from cultures and converted to oxime derivatives .
Comparison with Similar Oxime Compounds
Structural and Physical Properties
Market and Industrial Relevance
- Isobutyraldehyde Market : Valued at $1.91 billion in 2023, projected to grow at 5.5% CAGR due to demand for renewable chemicals . Its oxime derivative benefits from this growth, particularly in biofuel and polymer industries.
- 9-Anthraldehyde Oxime : Niche applications in pharmaceuticals and specialty chemicals drive demand, though production volumes remain low .
Biological Activity
Isobutyraldehyde oxime (C₄H₉NO) is an organic compound derived from isobutyraldehyde and hydroxylamine. It is part of the oxime family, characterized by a hydroxylamine functional group attached to a carbon backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Target of Action
This compound primarily targets kinases , which are enzymes that play crucial roles in cellular signaling pathways. The inhibition of these kinases can lead to significant biological effects, influencing processes such as cell growth, metabolism, and apoptosis.
Mode of Action
The oxime functional group contains multiple hydrogen bond acceptors and donors, which allows for unique interactions with receptor binding sites. This structural feature differentiates it from carbonyl compounds and may enhance its biological activity. Notably, this compound has been shown to inhibit pathways such as:
- AMPK (AMP-activated protein kinase) : Involved in cellular energy homeostasis.
- PI3K (phosphatidylinositol 3-kinase) : Critical for cell growth and survival .
2. Biochemical Pathways
This compound's interaction with various kinases suggests its involvement in multiple biochemical pathways. For instance, its inhibition of AMPK can disrupt energy balance within cells, while PI3K inhibition may affect cell proliferation and survival mechanisms.
3. Pharmacokinetics
Research indicates that oxime compounds can act as prodrugs, exhibiting improved bioavailability compared to their parent aldehydes. This characteristic enhances their potential therapeutic applications.
Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Its derivatives have shown activity against various bacterial strains.
Cytotoxicity and Anticancer Potential
Oximes in general have been recognized for their anticancer properties. This compound's structural similarity to other biologically active compounds positions it as a potential lead compound for developing anticancer agents. Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines .
5. Case Studies and Research Findings
6. Conclusion
This compound represents a compound with significant biological activity, particularly within the context of kinase inhibition and potential therapeutic applications in antimicrobial and anticancer treatments. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What are the standard methods for synthesizing isobutyraldehyde oxime, and how are reaction conditions optimized?
this compound is synthesized via the condensation of isobutyraldehyde with hydroxylamine. Hydroxylamine hydrochloride is typically used in situ under acidic or basic conditions, producing water and HCl as by-products . Optimization involves adjusting pH (e.g., using acetate buffers for controlled acidity), temperature (25–60°C), and stoichiometric ratios of reagents. Evidence from catalytic studies suggests that ionic liquids (e.g., imidazolium-based solvents) can enhance reaction efficiency by stabilizing intermediates and reducing side reactions .
Example Protocol :
- Dissolve hydroxylamine hydrochloride (1.2 eq) in water.
- Add isobutyraldehyde (1.0 eq) and stir at 40°C for 4 hours under reflux.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via recrystallization.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are purity and structure validated?
Key techniques include:
- ¹H/¹³C NMR : To confirm the oxime structure (e.g., δ ~8.5 ppm for the oxime proton) .
- FT-IR : Peaks at ~3200 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=N stretch) .
- GC-MS/HPLC : To assess purity (>98% by area normalization).
- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance).
Purity validation requires elemental analysis (C, H, N) and chromatographic methods to detect unreacted aldehyde or hydroxylamine residues .
Q. What safety precautions are critical when handling isobutyraldehyde during oxime synthesis?
Isobutyraldehyde is highly flammable (flash point: -18°C) and requires explosion-proof equipment, grounded containers, and inert atmospheres (N₂/Ar) during transfers . Use fume hoods to avoid inhalation risks (TLV: 50 ppm), and store at 2–8°C in sealed, non-reactive containers .
Advanced Research Questions
Q. How do catalytic systems influence the yield and selectivity of this compound synthesis, and how can conflicting literature data be resolved?
Conflicting reports on catalytic efficiency (e.g., V₂O₅/TiO₂ vs. CuO-ZnO/Al₂O₃) arise from differences in:
- Catalyst Loading : Higher V₂O₅ loadings (5 wt%) improve ethanol conversion but may reduce selectivity due to over-oxidation .
- Support Materials : TiO₂-SiO₂ hybrids enhance surface area and active site dispersion compared to Al₂O₃ .
- Reaction Temperature : Optimal ranges vary (e.g., 375°C for gas-phase synthesis vs. 40°C for liquid-phase oximation) .
Resolution Strategy : Conduct comparative studies under standardized conditions (e.g., fixed temperature, solvent, and catalyst mass) and validate using kinetic modeling (e.g., Arrhenius plots) .
Q. What experimental design principles apply when investigating the reaction mechanism of isobutyraldehyde oximation?
Mechanistic studies require:
- Isotopic Labeling : Use ¹⁵N-hydroxylamine to track nitrogen incorporation into the oxime .
- In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman spectroscopy during reaction progression.
- Computational Modeling : DFT calculations to map energy profiles for imine → oxime tautomerization .
Example Workflow :
- Perform kinetic studies under varying pH and temperature.
- Use Eyring equation to determine activation parameters (ΔH‡, ΔS‡).
- Validate with isotopic tracer experiments .
Q. How can researchers address discrepancies in reported physicochemical properties of this compound?
Discrepancies in solubility, melting points, or stability often stem from:
- Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) may yield different polymorphs.
- Impurity Profiles : Residual solvents or by-products alter observed properties.
Mitigation Approach :
- Publish full experimental details (solvent purity, heating/cooling rates).
- Use standardized IUPAC protocols for property determination .
Data Contradiction Analysis Table
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
